molecular formula C9H9NO5 B14465376 Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate CAS No. 73604-88-3

Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate

Cat. No.: B14465376
CAS No.: 73604-88-3
M. Wt: 211.17 g/mol
InChI Key: LVCPHMLSIWYXMA-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate is an organic compound that features a furan ring, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with ethyl 2-chloroacetate in the presence of a base such as sodium bicarbonate . The reaction mixture is typically stirred at ambient temperature for 24 hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring can also participate in electrophilic aromatic substitution reactions, affecting its reactivity and interactions with other molecules .

Properties

CAS No.

73604-88-3

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C9H9NO5/c1-2-14-9(11)8(10(12)13)6-7-4-3-5-15-7/h3-6H,2H2,1H3

InChI Key

LVCPHMLSIWYXMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)[N+](=O)[O-]

Origin of Product

United States

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